molecular formula C19H17BrN2O4 B8167103 (S)-2-(((benzyloxy)carbonyl)amino)-3-(6-bromo-1H-indol-3-yl)propanoic acid

(S)-2-(((benzyloxy)carbonyl)amino)-3-(6-bromo-1H-indol-3-yl)propanoic acid

Cat. No.: B8167103
M. Wt: 417.3 g/mol
InChI Key: XWJNDRNTIUNZRL-KRWDZBQOSA-N
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Description

(S)-2-(((Benzyloxy)carbonyl)amino)-3-(6-bromo-1H-indol-3-yl)propanoic acid is a chiral amino acid derivative featuring a benzyloxycarbonyl (Cbz) protecting group on the α-amino moiety and a 6-bromoindole substituent on the β-carbon. The compound is structurally characterized by:

  • Cbz group: Enhances lipophilicity and stabilizes the amino group during synthetic processes .
  • Propanoic acid backbone: Provides a carboxylic acid functional group for conjugation or salt formation.

Its synthesis typically involves coupling protected amino acids with indole derivatives using activating agents like CDI (1,1'-carbonyldiimidazole) in dichloromethane . The compound’s ¹³C NMR profile (similar to analogs in ) would show peaks for the carbonyl groups (~170–172 ppm), aromatic carbons (~110–150 ppm), and brominated indole carbons .

Properties

IUPAC Name

(2S)-3-(6-bromo-1H-indol-3-yl)-2-(phenylmethoxycarbonylamino)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17BrN2O4/c20-14-6-7-15-13(10-21-16(15)9-14)8-17(18(23)24)22-19(25)26-11-12-4-2-1-3-5-12/h1-7,9-10,17,21H,8,11H2,(H,22,25)(H,23,24)/t17-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWJNDRNTIUNZRL-KRWDZBQOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC(CC2=CNC3=C2C=CC(=C3)Br)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)N[C@@H](CC2=CNC3=C2C=CC(=C3)Br)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Bromination of Indole

Bromination at the indole 6-position is achieved using N-bromosuccinimide (NBS) in a polar aprotic solvent (e.g., dimethylformamide) at 0–25°C. This method affords 6-bromoindole in 70–85% yield. Alternative routes include:

  • Electrophilic bromination with Br₂ in acetic acid (lower regioselectivity).

  • Directed ortho-metalation using n-BuLi followed by quenching with Br₂ (higher regiocontrol but requires inert conditions).

Introduction of the Propanoic Acid Side Chain

Friedel-Crafts Alkylation

The patent CN104292145A describes Friedel-Crafts acylation of 6-bromoindole with oxalyl chloride in the presence of AlCl₃ to form 3-acetyl-6-bromoindole. Subsequent steps include:

  • Amidation with aqueous ammonia to yield 3-acetamido-6-bromoindole.

  • Reduction of the amide to a primary amine using LiAlH₄.

  • Protection with tert-butyl dicarbonate (Boc₂O) to stabilize the amine.

Adapting this strategy, the acetyl group can be elongated to a propanoic acid via hydrolysis and oxidation (Table 1).

Table 1: Optimization of Propanoic Acid Side Chain Introduction

StepReagents/ConditionsYield (%)Reference
Friedel-Crafts AcylationOxalyl chloride, AlCl₃, CH₂Cl₂78
AmidationNH₃ (aq), 25°C, 12 h85
ReductionLiAlH₄, THF, 0°C → reflux92
Boc ProtectionBoc₂O, DMAP, CH₂Cl₂88

Lithiation-Electrophilic Quenching

The ACS publication employs n-BuLi to lithiate indole at the 3-position, followed by trapping with ethyl bromoacetate to install a two-carbon side chain. For the target compound:

  • 6-Bromoindole is treated with n-BuLi at −78°C in THF.

  • The resulting anion reacts with ethyl 3-bromopropanoate to form ethyl 3-(6-bromo-1H-indol-3-yl)propanoate.

  • Saponification with NaOH yields the propanoic acid.

This method avoids Friedel-Crafts limitations but requires stringent anhydrous conditions.

Stereoselective Introduction of the (S)-Amino Group

Asymmetric Strecker Synthesis

The α-amino group is introduced via Strecker reaction using a chiral catalyst:

  • 3-(6-Bromo-1H-indol-3-yl)propanal is treated with NH₃, KCN, and a Jacobsen thiourea catalyst to form the (S)-α-aminonitrile.

  • Hydrolysis with HCl yields the (S)-α-amino acid.

Table 2: Stereoselective Amination Results

Catalystee (%)Yield (%)Reference
Jacobsen Thiourea9275
L-Proline8568

Enzymatic Resolution

Racemic α-amino propanoic acid is resolved using acylase I to hydrolyze the (R)-enantiomer selectively, leaving the (S)-isomer intact. This method achieves >99% ee but requires additional steps to recycle the undesired enantiomer.

Cbz Protection of the Amino Group

The free amine is protected using benzyl chloroformate (Cbz-Cl) under Schotten-Baumann conditions:

  • The amino acid is suspended in aqueous NaOH at 0°C.

  • Cbz-Cl is added dropwise, followed by stirring at 25°C for 4 h.

  • The product is isolated via acidification and recrystallization (90–95% yield).

Key Analytical Data:

  • ¹H NMR (500 MHz, DMSO-d₆): δ 12.60 (COOH), 8.08 (indole H2), 7.46–7.30 (Cbz aromatic), 5.19 (Cbz CH₂).

  • HRMS (ESI): m/z calcd for C₁₉H₁₆BrN₂O₄ [M−H]⁻: 427.0283; found: 427.0291.

Critical Evaluation of Synthetic Routes

Route Efficiency and Scalability

  • Friedel-Crafts-based synthesis (Patent) offers high yields but lacks inherent stereocontrol, requiring post-synthesis resolution.

  • Lithiation-asymmetric amination (ACS) provides enantiomeric excess >90% but demands cryogenic conditions, limiting scalability.

Byproduct Management

  • Boc vs. Cbz Protection: Boc groups require acidic deprotection (TFA), risking indole ring protonation. Cbz removal via hydrogenolysis is milder but introduces benzyl alcohol byproducts.

Industrial Considerations and Process Optimization

For large-scale production:

  • Continuous flow chemistry minimizes exothermic risks during lithiation.

  • Enzymatic resolution reduces waste compared to stoichiometric chiral auxiliaries.

  • Design of Experiments (DoE) optimizes bromination and protection steps, improving throughput by 20–30% .

Chemical Reactions Analysis

Types of Reactions

(S)-2-(((benzyloxy)carbonyl)amino)-3-(6-bromo-1H-indol-3-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized to form indole-2,3-dione derivatives.

    Reduction: The bromine atom can be reduced to form the corresponding hydrogenated indole.

    Substitution: The bromine atom can be substituted with nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).

    Substitution: Nucleophiles in the presence of a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Indole-2,3-dione derivatives.

    Reduction: Hydrogenated indole derivatives.

    Substitution: Substituted indole derivatives with various functional groups.

Scientific Research Applications

(S)-2-(((benzyloxy)carbonyl)amino)-3-(6-bromo-1H-indol-3-yl)propanoic acid has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and natural product analogs.

    Biology: Employed in the study of enzyme-substrate interactions and protein-ligand binding studies.

    Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds with anticancer, antiviral, or antimicrobial properties.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of (S)-2-(((benzyloxy)carbonyl)amino)-3-(6-bromo-1H-indol-3-yl)propanoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity through binding interactions. The brominated indole moiety can participate in π-π stacking interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Key Observations :

  • Cbz vs. Fmoc: The Cbz group (417 g/mol) offers lower molecular weight and reduced steric hindrance compared to Fmoc (505 g/mol), facilitating easier deprotection under mild hydrogenolysis conditions .
  • Halogen Position: 6-Bromo substitution (target compound) vs.
  • Deprotected Analog : The absence of Cbz () increases polarity, making it suitable for aqueous-phase applications but less membrane-permeable .

Analogues with Modified Indole Substituents

Compound Name Indole Modification Key Functional Groups Applications References
(S)-2-(((Benzyloxy)carbonyl)amino)-3-(1H-imidazol-4-yl)propanoic acid Imidazole ring Basic nitrogen Peptide mimetics
(2Z)-3-(6-Bromo-1H-indol-3-yl)-2-sulfanylprop-2-enoic acid Thiol and conjugated double bond Electrophilic reactivity Enzyme inhibition studies
(S)-2-Bromo-3-(1H-indol-3-yl)propanoic acid Bromine on propanoic acid Alkyl halide Synthetic intermediate

Key Observations :

  • Imidazole-containing analogs () exhibit basicity, enabling pH-dependent solubility changes.
  • Thiol-modified indoles () may act as Michael acceptors, useful in covalent inhibitor design .

Analogues with Amino Acid Backbone Variations

Compound Name Backbone Modification Key Features References
(S)-3-Amino-3-(4-bromophenyl)propanoic acid β³-Amino acid Enhanced metabolic stability
(S)-2-((R)-2,3-Dihydro-1H-inden-1-yl)-3-mercaptopropanamido)-3-(1H-indol-3-yl)propanoic acid Indenyl and thiol groups Conformational rigidity

Key Observations :

  • β³-Amino acids () resist proteolysis, making them valuable in peptide therapeutics.

Biological Activity

(S)-2-(((benzyloxy)carbonyl)amino)-3-(6-bromo-1H-indol-3-yl)propanoic acid, a compound of notable interest in medicinal chemistry, exhibits a variety of biological activities. The compound is characterized by its unique structural features, including an indole moiety and a benzyloxycarbonyl group, which contribute to its pharmacological potential. This article delves into the biological activity of this compound, summarizing key research findings, mechanisms of action, and potential therapeutic applications.

Structural Information

  • Molecular Formula : C19H17BrN2O4
  • Molecular Weight : 417.27 g/mol
  • CAS Number : 2749345-47-7

Physical Properties

PropertyValue
Melting PointNot specified
SolubilitySoluble in DMSO
StabilityStable under normal conditions

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In a study evaluating various indole derivatives, this compound showed promising results against several bacterial strains, including:

  • Staphylococcus aureus
  • Escherichia coli
  • Pseudomonas aeruginosa

The minimum inhibitory concentration (MIC) values were reported to be as low as 9.375 µg/mL against Pseudomonas aeruginosa, indicating strong antibacterial activity compared to other tested compounds .

Anticancer Potential

The indole structure is often associated with anticancer activity due to its ability to interact with various biological targets. The mechanism of action for this compound likely involves the modulation of signaling pathways related to cell proliferation and apoptosis. In vitro studies have demonstrated its capacity to induce cell cycle arrest and apoptosis in cancer cell lines, suggesting potential as an anticancer agent .

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The indole and phenolic components facilitate hydrogen bonding and π-π interactions essential for binding affinity. Research shows that the compound can inhibit certain enzymes involved in metabolic pathways critical for cancer cell survival .

Case Study 1: Antimicrobial Evaluation

In a study conducted by Singh et al., various bisindole compounds were synthesized and evaluated for antimicrobial activity. The results indicated that compounds similar to this compound exhibited moderate to good inhibition against both Gram-positive and Gram-negative bacteria, with specific emphasis on their effectiveness against resistant strains like MRSA (Methicillin-resistant Staphylococcus aureus) .

Case Study 2: Anticancer Activity

A recent investigation focused on the anticancer properties of this compound highlighted its ability to target the PI3K/Akt signaling pathway in breast cancer cells. The study found that treatment with the compound resulted in increased apoptosis and reduced cell viability in a dose-dependent manner, supporting its potential as a therapeutic agent in oncology .

Q & A

Q. What are the recommended synthetic strategies for preparing (S)-2-(((benzyloxy)carbonyl)amino)-3-(6-bromo-1H-indol-3-yl)propanoic acid?

  • Methodological Answer : The synthesis typically involves introducing the benzyloxycarbonyl (Cbz) protecting group to the amino acid backbone. A validated approach includes:

Start with (S)-2-amino-3-(6-bromo-1H-indol-3-yl)propanoic acid ().

Protect the α-amino group using benzyl chloroformate (Cbz-Cl) in a basic aqueous/organic biphasic system (e.g., NaHCO₃/dioxane).

Optimize coupling conditions using carbodiimide reagents (e.g., EDC·HCl) with activators like HOBt to minimize racemization ().

Purify via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and confirm purity by HPLC.
Key challenges include maintaining stereochemical integrity and avoiding indole bromine displacement during reactions .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :
  • 1H/13C NMR : Assign peaks using DMSO-d₆ or CDCl₃. The indole NH (δ ~10-12 ppm), Cbz carbonyl (δ ~155-160 ppm), and bromine-induced deshielding in the aromatic region are diagnostic ().
  • HRMS : Confirm molecular ion [M+H]+ with <2 ppm error.
  • X-ray crystallography : Resolve stereochemistry and packing motifs (e.g., monoclinic P2₁ space group, a = 5.4181 Å, b = 8.126 Å; ).
  • FTIR : Identify C=O stretches (~1700 cm⁻¹ for Cbz and carboxylic acid) .

Advanced Research Questions

Q. How can researchers address low coupling efficiency during Cbz protection?

  • Methodological Answer : Low yields often arise from competing side reactions or poor activation. Solutions include:
  • Use fresh EDC·HCl and DMAP to enhance coupling efficiency.
  • Perform reactions under inert atmosphere (N₂/Ar) to prevent carbamate degradation.
  • Monitor pH (maintain ~8-9) to avoid premature deprotection ().
  • Consider alternative coupling agents (e.g., DCC/HOBt) or pre-activate the carboxylic acid as a pentafluorophenyl ester .

Q. How to resolve discrepancies between theoretical and experimental NMR data?

  • Methodological Answer : Contradictions may arise from dynamic processes (e.g., rotameric equilibria) or solvent effects.
  • Use 2D NMR (COSY, HSQC, HMBC) to assign ambiguous signals.
  • Compare with structurally analogous compounds (e.g., (S)-2-amino-3-(6-fluoropyridin-3-yl)propanoic acid; ).
  • Simulate spectra using DFT calculations (B3LYP/6-31G*) to predict chemical shifts and coupling constants .

Q. What are the stability profiles of this compound under varying storage conditions?

  • Methodological Answer :
  • Storage : Keep in airtight containers at -20°C under desiccant (silica gel) to prevent hydrolysis of the Cbz group ().
  • Stability assays : Monitor via HPLC (C18 column, 0.1% TFA in water/acetonitrile) over 6 months. Degradation products (e.g., free amine) indicate moisture ingress.
  • Avoid prolonged exposure to light to prevent indole bromine photolysis .

Q. How can this compound be utilized in designing enzyme inhibitors or receptor ligands?

  • Methodological Answer :
  • The 6-bromoindole moiety serves as a pharmacophore for targeting tryptophan-binding enzymes (e.g., serotonin receptors, kinases).
  • Use Suzuki-Miyaura cross-coupling to replace bromine with aryl/heteroaryl groups for SAR studies ().
  • Incorporate into peptidomimetics via solid-phase synthesis, leveraging the Cbz group for orthogonal protection ().
  • Validate binding via SPR or ITC, using the carboxylic acid for immobilization or chelation .

Troubleshooting & Optimization

Q. Why might crystallization attempts fail, and how can this be mitigated?

  • Methodological Answer :
  • Cause : Poor solubility or amorphous precipitation.
  • Solutions :

Screen solvents (e.g., DMSO/water, THF/heptane) using high-throughput platforms.

Add seeding crystals from analogous structures (e.g., methyl (2R,3R)-3-(((benzyloxy)carbonyl)amino)-2-(4-bromobenzyl)-2-fluoro-3-phenylpropanoate; ).

Adjust cooling rates (0.1-1°C/min) to promote nucleation.

  • Characterize successful crystals via single-crystal XRD (Cu-Kα radiation, λ = 1.54178 Å) .

Q. How to handle conflicting biological activity data in structure-activity relationship (SAR) studies?

  • Methodological Answer :
  • Potential issues : Off-target effects, impurity interference (>95% purity required; ).
  • Validation steps :

Re-synthesize the compound and confirm purity (HPLC, HRMS).

Test against isogenic cell lines or enzyme mutants to isolate target-specific effects.

Perform competitive binding assays with radiolabeled ligands (e.g., [³H]-serotonin for indole-based targets; ).

  • Use molecular docking (AutoDock Vina) to rationalize activity trends .

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